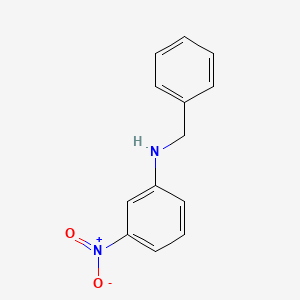

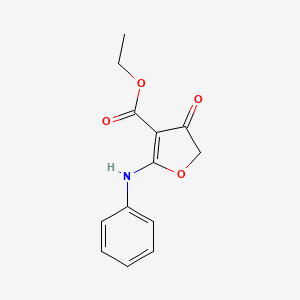

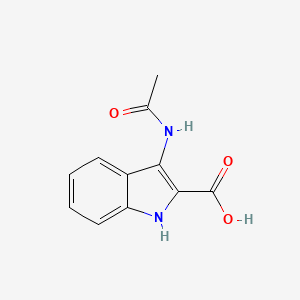

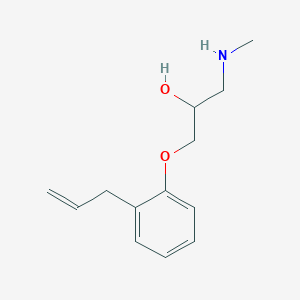

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related furan derivatives often involves catalytic reactions or multicomponent reactions. For instance, ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized using a one-pot multicomponent reaction catalyzed by PTSA, showcasing the versatility of synthesis methods for furan derivatives (Suwito et al., 2017). Additionally, palladium iodide catalyzed oxidative carbonylation has been utilized to transform 3-yne-1,2-diol derivatives into high-value furan-3-carboxylic esters, demonstrating an efficient synthetic pathway for the production of furan-based compounds (Gabriele et al., 2012).

Molecular Structure Analysis

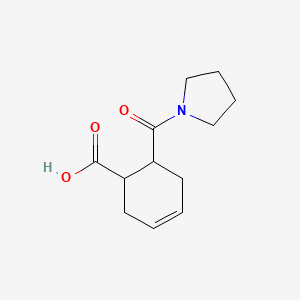

The molecular structure of furan derivatives can be complex and varied. The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides insights into the spatial arrangement and intermolecular interactions of furan compounds, highlighting the diversity of molecular geometries within this class of chemicals (Yang, 2009).

Chemical Reactions and Properties

Furan derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential for functionalization. Ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylates reacted with alcohols under catalytic conditions to produce 5-alkoxy derivatives, indicating the versatility of these compounds in synthetic chemistry (Ivanov et al., 2018).

Applications De Recherche Scientifique

Synthesis and Physiological Activities

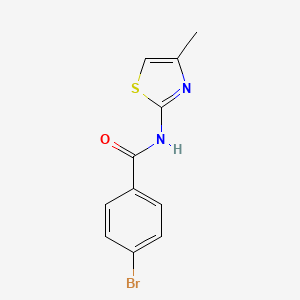

A study by 蘇怡芳 (2006) investigated the synthesis of ethyl 2-[N-substituted benzyl-4'(or 3')-bromo]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate compounds, evaluating their anti-arrhythmic activity and cardiovascular effects. Several compounds within this series were found to significantly impact heart rate and contractility, suggesting potential applications in cardiovascular research 蘇怡芳 (2006).

NMR Spectroscopy and Structural Analysis

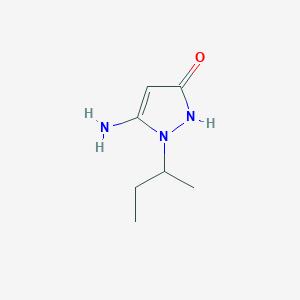

In a separate study, A. Lyčka et al. (2010) synthesized and analyzed ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate using NMR spectroscopy. The research provided valuable insights into the compound's structure and tautomeric behavior, contributing to the understanding of its chemical properties A. Lyčka et al. (2010).

Synthesis of Diketopyrrolopyrrole (DPP) Pigments

Colin J. H. Morton et al. (2005) explored the use of ethyl 2-aryl-4,5-dihydro-5-oxopyrrole-3-carboxylates in the synthesis of diketopyrrolopyrrole (DPP) pigments. The study demonstrated the utility of these compounds in producing novel N,N′-disubstituted DPP derivatives, which are significant in the development of pigments and dyes Colin J. H. Morton et al. (2005).

Multicomponent Reactions (MCRs)

W. Wang et al. (2012) reported the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives through a one-pot three-component reaction. This study highlights the versatility of ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate derivatives in facilitating the synthesis of complex heterocyclic compounds W. Wang et al. (2012).

Acylative Intramolecular Cyclization

Sho Inagaki et al. (2017) described a method for synthesizing 2-substituted 4,5-dihydro-4-oxo-3-furancarboxylates via acylative intramolecular cyclization of sulfonium salts. This approach offers a straightforward pathway to a variety of furancarboxylate derivatives, demonstrating the compound's utility in organic synthesis Sho Inagaki et al. (2017).

Propriétés

IUPAC Name |

ethyl 2-anilino-4-oxofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJBFSHHCNDWOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OCC1=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351368 |

Source

|

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate | |

CAS RN |

58337-16-9 |

Source

|

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)